molecular formula C22H16N2OS B2956435 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide CAS No. 391229-68-8

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide

Cat. No.: B2956435
CAS No.: 391229-68-8
M. Wt: 356.44
InChI Key: OAHHSZZNKLYXSV-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthamide group linked to a dihydronaphthothiazole moiety, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate naphthalene derivatives with thioamide precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, scaled up to meet production demands. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce dihydronaphthalene derivatives.

Scientific Research Applications

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

Uniqueness

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide stands out due to its specific naphthamide and thiazole moieties, which confer unique reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity, stability, and versatility in chemical synthesis and biological research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its significance and potential across various scientific domains

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2OS/c25-21(18-11-5-8-14-6-1-3-9-16(14)18)24-22-23-20-17-10-4-2-7-15(17)12-13-19(20)26-22/h1-11H,12-13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHHSZZNKLYXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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